molecular formula C13H10BrNO B078215 2-Bromo-N-phenylbenzamide CAS No. 10282-57-2

2-Bromo-N-phenylbenzamide

Cat. No. B078215
CAS RN: 10282-57-2
M. Wt: 276.13 g/mol
InChI Key: BHHGABOCAHPYMA-UHFFFAOYSA-N
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Description

2-Bromo-N-phenylbenzamide is a chemical compound that has been studied for various properties, including its synthesis, molecular structure, and chemical behavior. The compound is characterized by the presence of a bromo group and a phenylbenzamide moiety.

Synthesis Analysis

The synthesis of compounds similar to 2-Bromo-N-phenylbenzamide, like 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, involves complex organic synthesis techniques, including the use of H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction methods (He et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using crystallography and spectroscopy. For instance, studies have detailed the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, highlighting the importance of hydrogen bonding interactions in stabilizing the crystal structure (Yasuoka et al., 1969).

Chemical Reactions and Properties

Chemical properties of similar benzamide compounds include the ability to undergo various reactions like oxy-cyclization, as demonstrated in studies involving 2-alkynylbenzamide (Wang et al., 2018). Such reactions are crucial in synthesizing complex organic molecules.

Physical Properties Analysis

The physical properties of such compounds can be inferred from studies like the one on 2-Methyl-N-phenylbenzamide, which discusses the conformation and hydrogen bonding interactions of the molecule (Gowda et al., 2008).

Chemical Properties Analysis

Regarding chemical properties, these benzamide derivatives have been investigated for their interaction with other molecules and their behavior under different conditions. For example, the study on the synthesis of multisubstituted triphenylenes and phenanthrenes involves the reaction of bromobenzamides under specific conditions (Iwasaki et al., 2015).

Scientific Research Applications

  • Photosynthesis Inhibition : 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides have been studied for their ability to inhibit photosynthetic electron transport. These compounds show varying degrees of inhibitory efficiency depending on their lipophilicity and electronic properties. They act on the donor side of Photosystem 2 in the photosynthetic apparatus (Kráľová et al., 2013).

  • Direct Arylation of Heteroarenes : The use of 2- or 4-bromobenzamides in palladium-catalyzed direct arylation of heteroarene C-H bonds has been demonstrated. This process allows for the synthesis of heteroaryl benzamides and is significant for organic synthesis (Chen et al., 2013).

  • Antiviral Activity : A series of N-phenylbenzamide derivatives have been synthesized and assessed for their anti-enterovirus 71 (EV 71) activities. Among these, certain compounds have shown promising results as potential lead compounds for the development of anti-EV 71 drugs (Ji et al., 2013).

  • Antidiabetic Effect : (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158) has shown potential as an antidiabetic agent through PPARα/γ dual activation. This compound has demonstrated efficacy in lowering plasma levels of glucose, triglycerides, and free fatty acids in ob/ob mice (Jung et al., 2017).

  • Antifungal Activity : The synthesis and antifungal activity of 2-chloro-N-phenylbenzamide against Rhizoctonia solani and Sclerotinia sclerotiorum have been explored, demonstrating its potential as a plant pathogenic fungicide (Wen-liang, 2011).

  • PPARgamma Antagonist : 2-Bromo-5-nitro-N-phenylbenzamide has been evaluated as a PPARgamma antagonist, a receptor involved in fat metabolism and certain cancers. Its analogs were studied for their potential as radiolabeled antagonists for imaging purposes (Lee et al., 2006).

properties

IUPAC Name

2-bromo-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHGABOCAHPYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145523
Record name Benzamide, 2-bromo-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-phenylbenzamide

CAS RN

10282-57-2
Record name Benzamide, 2-bromo-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010282572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 2-bromo-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
L Chen, C Bruneau, PH Dixneuf, H Doucet - ChemCatChem, 2013 - Wiley Online Library
… The reaction of a thiazole with 2-bromo-N-phenylbenzamide led to a six-membered ring product by intramolecular cyclisation, whereas a 2-bromo-N-benzylbenzamide gave the desired …
M Batabyal, S Jain, A Upadhyay, S Raju… - Chemical …, 2022 - pubs.rsc.org
… the copper-assisted C–Te bond-formation as better yields were observed and also the reaction completed in a shorter time than for the unsubstituted 2-bromo-N-phenylbenzamide. …
Number of citations: 5 pubs.rsc.org
S Dhiman, NK Nandwana, S Dhayal, HK Saini… - …, 2017 - Wiley Online Library
… 2-Bromo-N-phenylbenzamide (1a) was reacted with different aldehydes (2a–k) to give corresponding quinazolin-4(3H)-ones (3aa-ak) in moderate to good yield (30–78%). All aliphatic, …
H Liu, X You, F Wen, Z Zhang… - Asian Journal of Organic …, 2022 - Wiley Online Library
… Initially, the reaction of 2-bromo-N-phenylbenzamide (1 a) with calcium carbide was selected as a model reaction to screen the optimal conditions. The use of different catalysts, bases, …
Number of citations: 8 onlinelibrary.wiley.com
J Wu, Y Ma, Y Wang, C Wang, H Luo, D Li, J Yang - Green Chemistry, 2023 - pubs.rsc.org
… 2-Bromo-N-phenylbenzamide (0.2 mmol), calcium carbide (CaC 2 ) (0.8 mmol, 4.0 equiv.), t-BuOK (0.4 mmol, 2 equiv.), CuI (10 mol%) and H 2 O (6 mmol, 30 equiv.) in 1 mL dimethyl …
Number of citations: 4 pubs.rsc.org
M Kumar, B Chhillar, D Verma, S Nain… - The Journal of Organic …, 2023 - ACS Publications
… Copper-catalyzed direct selenation of substituted 2-bromo-N-phenylbenzamide substrates with elemental selenium powder provided a series of methoxy-substituted isoselenazolones …
Number of citations: 3 pubs.acs.org
G Clarke, L Ledingham, J Firth, C Horbaczewskyj… - 2023 - chemrxiv.org
… We next assessed oxidative addition of 2-bromo-N-phenylbenzamide 1a to a pre-synthesized mixture of Pd0(dppe)2 I' (Figure 6, red) and Pd0(η2-dba)(dppe) I-dba (Figure 6, orange), …
Number of citations: 2 chemrxiv.org
GE Clarke - 2020 - etheses.whiterose.ac.uk
… Batch screening, using the Chemspeed robotic platform, and flow screening methodologies were used to investigate a complex Pd-catalysed reaction of 2-bromo-N-phenylbenzamide …
Number of citations: 2 etheses.whiterose.ac.uk
Y Chen, Q Peng, R Zhang, J Hu, Y Zhou, L Xu, X Pan - Synlett, 2017 - thieme-connect.com
… After reacted at 80 C for 12 hours and then 120 C for 36 hours, the reaction of 2-bromophenol with 2-bromo-N-phenylbenzamide furnished the expected dibenzoxazepinone 13a with up …
Number of citations: 13 www.thieme-connect.com
F Hao, G Liu, Z Jin, G Dai… - Advanced Synthesis & …, 2022 - Wiley Online Library
… the reaction proceeded efficiently using 2-bromo-N-phenylbenzenesulfonamides, debromination rather than intramolecular cyclization took place when 2-bromo-N-phenylbenzamide …
Number of citations: 2 onlinelibrary.wiley.com

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